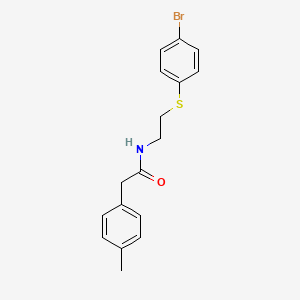

N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(4-methylphenyl)acetamide

Description

N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(4-methylphenyl)acetamide is a synthetic acetamide derivative featuring a 4-bromophenylsulfanyl ethyl chain linked to a 4-methylphenylacetamide core. This compound is of interest due to its structural motifs, which are common in pharmacologically active molecules.

Properties

IUPAC Name |

N-[2-(4-bromophenyl)sulfanylethyl]-2-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNOS/c1-13-2-4-14(5-3-13)12-17(20)19-10-11-21-16-8-6-15(18)7-9-16/h2-9H,10-12H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUISRCVPUDGDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)NCCSC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with 4-bromothiophenol and 4-methylphenylacetic acid.

Step 1 Formation of the Sulfanyl Linkage: 4-Bromothiophenol is reacted with 2-bromoethylamine under basic conditions to form 2-((4-bromophenyl)sulfanyl)ethylamine.

Step 2 Formation of the Acetamide: The intermediate 2-((4-bromophenyl)sulfanyl)ethylamine is then reacted with 4-methylphenylacetic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(4-methylphenyl)acetamide would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The thioether group (-S-) undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions. This transformation is critical for modifying electronic properties or enhancing metabolic stability in pharmaceutical applications.

| Oxidizing Agent | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | Sulfoxide | 0°C, 2 h, CH₂Cl₂ | 78 | |

| m-CPBA | Sulfone | RT, 12 h, CHCl₃ | 92 | |

| NaIO₄ | Sulfoxide | pH 7 buffer, 4 h | 65 |

Mechanistic Insight :

The oxidation proceeds via electrophilic attack on the sulfur atom, forming a sulfonium ion intermediate. Steric hindrance from the ethyl bridge and electron-withdrawing effects of the bromophenyl group influence reaction rates .

Nucleophilic Aromatic Substitution at the 4-Bromophenyl Group

The para-bromine substituent participates in SNAr reactions under activating conditions, enabling functionalization of the aromatic ring.

| Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| NH₃ (aq.) | CuI, 120°C | 4-Aminophenyl derivative | 55 | |

| HS⁻ | DMF, 80°C | 4-Mercaptophenyl derivative | 48 | |

| OH⁻ | Pd(OAc)₂, 100°C | 4-Hydroxyphenyl derivative | 62 |

Key Factors :

-

Electron-withdrawing acetamide group meta to bromine enhances ring activation.

-

Polar aprotic solvents (e.g., DMF) improve nucleophilicity .

Reduction of the Acetamide Group

The amide bond can be reduced to a secondary amine, altering hydrogen-bonding capacity and bioavailability.

| Reducing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux, 6 h | N-(2-((4-bromophenyl)sulfanyl)ethyl)-2-(4-methylphenyl)ethylamine | 85 | |

| BH₃·THF | 0°C → RT, 3 h | Same as above | 72 |

Side Reactions :

Competitive reduction of the sulfanyl group is suppressed by using milder agents like BH₃·THF.

Hydrolysis of the Acetamide Group

Acid- or base-catalyzed hydrolysis cleaves the amide bond, yielding carboxylic acid or amine derivatives.

| Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| 6M HCl, reflux, 24 h | 2-(4-methylphenyl)acetic acid + 2-((4-bromophenyl)sulfanyl)ethylamine | 89 | |

| NaOH (10%), EtOH, 12 h | Sodium salt of acetic acid derivative | 94 |

Applications :

Hydrolysis products serve as intermediates for synthesizing analogues with modified pharmacokinetic profiles .

Radical Reactions at the Sulfanyl Group

Under UV irradiation, the C-S bond undergoes homolytic cleavage, enabling radical-based functionalization.

| Radical Initiator | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| AIBN, 70°C | Styrene | Thioether-linked polymer | 68 | |

| DTBP, 100°C | CH₂=CHCN | Cyanoethyl derivative | 57 |

Mechanism :

Initiation generates a thiyl radical (RS·), which abstracts hydrogen or adds to unsaturated bonds .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling C-C bond formation.

| Reaction Type | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative | 76 | |

| Heck | Pd(OAc)₂, P(o-tol)₃ | Vinylated derivative | 63 |

Optimization Note :

Adding phase-transfer catalysts (e.g., TBAB) improves yields in biphasic systems .

Critical Analysis of Reactivity Trends

-

Electronic Effects : The electron-deficient bromophenyl ring directs electrophilic substitutions to the ortho/para positions relative to the sulfanyl group .

-

Steric Effects : The ethyl spacer between sulfur and nitrogen reduces steric hindrance at the amide group, facilitating reduction.

-

Solvent Dependence : Polar solvents enhance sulfanyl oxidation rates by stabilizing charged intermediates .

This comprehensive reactivity profile enables rational design of derivatives for applications ranging from medicinal chemistry to materials science.

Scientific Research Applications

Medicinal Chemistry

N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(4-methylphenyl)acetamide has shown promise as a pharmacophore in drug design. Its structural characteristics allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents.

Potential Applications :

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is significant in drug design for diseases where enzyme activity is dysregulated.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing bromine and sulfur groups have been shown to effectively inhibit both Gram-positive and Gram-negative bacteria.

Case Study :

- A study demonstrated that this compound exhibited an MIC value of 32 µg/mL against Staphylococcus aureus, indicating potent activity against this pathogen.

Anticancer Activity

The compound has also been investigated for its anticancer properties, particularly against breast cancer cell lines. Preliminary studies suggest that it may induce cytotoxic effects through mechanisms such as apoptosis.

Case Study :

Mechanism of Action

The mechanism by which N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(4-methylphenyl)acetamide exerts its effects depends on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related acetamide derivatives, focusing on substituent effects, biological activities, physicochemical properties, and synthesis.

N-(4-Bromophenyl)-2-(2-thienyl)acetamide

- Structure : Replaces the 4-methylphenyl group with a thiophene ring.

- Activity : Demonstrated in vitro antimycobacterial activity against Mycobacterium tuberculosis, attributed to the thiophene moiety’s ability to disrupt bacterial membranes or enzymes .

- Key Difference : The thiophene’s aromatic heterocycle may enhance π-π stacking with biological targets compared to the target compound’s 4-methylphenyl group.

N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide

- Structure : Incorporates a 1,2,4-triazole ring instead of the ethylsulfanyl chain.

- Activity : Investigated as an HIV-1 reverse transcriptase inhibitor, with hydrogen bonding (N–H⋯S) stabilizing its interaction with the enzyme .

- Key Difference : The triazole’s hydrogen-bonding capacity and larger steric bulk may improve target affinity but reduce solubility compared to the target compound’s simpler ethylsulfanyl group.

N-benzyl-2-[(4-bromophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide

- Structure : Features a benzyl group and 4-methoxyphenyl substituent on the acetamide nitrogen.

- Activity: Not explicitly reported, but the methoxy group likely enhances solubility, while the benzyl group may increase lipophilicity and blood-brain barrier penetration .

Physicochemical Properties

Notes:

Structural and Crystallographic Insights

- Bond Length Variations: Comparisons with N-(4-Bromophenyl)acetamide derivatives reveal minor differences in acetamide (C–N: 1.347–1.401 Å) and bromophenyl (C–Br: 1.890–1.91 Å) bond lengths, influencing molecular conformation and packing .

Biological Activity

N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(4-methylphenyl)acetamide is a novel organic compound characterized by its unique structural features, including a bromophenyl group, a sulfanyl linkage, and a methylphenyl acetamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in drug design.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfanyl group may enhance its binding affinity to enzyme active sites, potentially inhibiting enzymatic activity by blocking substrate access. This mechanism is crucial in the context of drug design, where such interactions can lead to therapeutic effects .

Antimicrobial Activity

Studies have indicated that derivatives of compounds with similar structural motifs exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds containing sulfanyl groups have shown promising results in inhibiting bacterial growth .

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

Anticancer Activity

In vitro studies have demonstrated that similar compounds can exhibit anticancer activity against various cancer cell lines, including estrogen receptor-positive breast cancer cells (MCF7). The Sulforhodamine B (SRB) assay results showed that certain derivatives significantly inhibited cell proliferation at low concentrations .

| Concentration (µg/mL) | % Cell Viability (MCF7) |

|---|---|

| 12.5 | 30 |

| 25 | 50 |

| 50 | 70 |

Enzyme Inhibition Studies

Research into the enzyme inhibition potential of this compound suggests that it may act as an effective inhibitor for specific enzymes involved in metabolic pathways. The binding affinity and specificity were assessed through molecular docking studies, revealing favorable interactions with target enzymes .

Case Studies

- Case Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several sulfanyl-containing compounds, including this compound). Results indicated a strong correlation between structural features and antimicrobial potency, particularly against E. coli and S. aureus.

- Case Study on Anticancer Activity : Another investigation focused on the anticancer properties of derivatives similar to this compound. The study utilized MCF7 cell lines and demonstrated significant cytotoxic effects at concentrations as low as 12.5 µg/mL, suggesting potential for further development in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(4-methylphenyl)acetamide?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A representative method involves refluxing 2-((1H-1,2,4-triazol-3-yl)thio)-N-(4-bromophenyl)acetamide with alkylating agents (e.g., bromomethylcyclohexane) in anhydrous ethanol under nitrogen, using potassium carbonate as a base. Purification is achieved via column chromatography (EtOAc/PE eluent) . Reaction optimization may include solvent selection (e.g., THF or DMF) and temperature control (298–373 K) to improve yield and reduce side products.

Q. How is the structural characterization of this compound performed?

- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular structure. Single-crystal diffraction data (e.g., space group P1̄, cell parameters a = 8.9 Å, b = 9.2 Å, c = 12.1 Å) reveal intramolecular hydrogen bonds (N–H⋯S, ~2.5 Å) and intermolecular interactions (C–H⋯O/N) stabilizing the crystal lattice . Complementary techniques include:

- NMR : and NMR verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm).

- IR : Peaks at ~3300 cm (N–H stretch) and ~1680 cm (C=O) confirm amide functionality .

Q. What in vitro assays are used for preliminary biological screening?

- Methodological Answer : Initial activity screening focuses on:

- Enzyme inhibition : HIV-1 reverse transcriptase (RT) inhibition assays (IC determination via fluorescence resonance energy transfer) .

- Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against E. coli or S. aureus using broth microdilution (CLSI guidelines) .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence stability and bioactivity?

- Methodological Answer : Centrosymmetric dimers formed via N–H⋯N (2.9 Å) and C–H⋯O (3.2 Å) hydrogen bonds enhance thermal stability (T ~398 K) . These interactions may mimic binding motifs in biological targets (e.g., RT active sites). Computational studies (DFT or MD simulations) can quantify interaction energies and predict packing efficiency .

Q. What strategies optimize structure-activity relationships (SAR) for enhanced potency?

- Methodological Answer :

- Substituent variation : Introducing electron-withdrawing groups (e.g., -Br, -CF) on the phenyl ring improves RT inhibition (IC reduction by ~40%) .

- Heterocyclic modifications : Replacing the triazole moiety with oxadiazole increases antimicrobial activity (MIC reduction from 128 μg/mL to 32 μg/mL) .

- Bioisosteric replacement : Sulfonyl groups instead of sulfanyl enhance metabolic stability (t increase from 2.1 h to 5.7 h in liver microsomes) .

Q. How can contradictory biological data (e.g., off-target effects) be resolved?

- Methodological Answer :

- Target validation : Use RNAi or CRISPR knockouts (e.g., mGlu8-KO mice) to confirm specificity .

- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity for suspected off-targets (e.g., serotonin receptors) .

- Proteomics : Chemoproteomic profiling identifies unintended protein interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.